



Application Note: Trace Level Detection of Natamycin using LC-MS/MS

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Compound of Interest		
Compound Name:	Natamycin	
Cat. No.:	B10753224	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natamycin, also known as pimaricin, is a polyene macrolide antifungal agent produced by Streptomyces natalensis. It is utilized in the food industry to prevent fungal growth on products such as cheese and meats, and in medicine for treating fungal keratitis. Due to regulatory limits on its use in various commodities, sensitive and selective analytical methods are required for its detection at trace levels. This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of **natamycin** in complex matrices. The described method, which leverages a QuEChERS-based sample preparation, offers high sensitivity and reliability for regulatory monitoring and research applications.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the analysis of **natamycin** in agricultural commodities using a QuEChERS-based extraction followed by LC-MS/MS detection.

Materials and Reagents

- Natamycin standard (analytical grade)
- Methanol (LC-MS grade)



- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Trisodium citrate dihydrate
- Disodium hydrogen citrate sesquihydrate
- C18 solid-phase extraction (SPE) cartridges
- Primary secondary amine (PSA) sorbent
- 0.22 μm syringe filters

Standard Solution Preparation

- Primary Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **natamycin** standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Calibration Standards: Prepare matrix-matched calibration standards by spiking appropriate
 aliquots of the working standard solutions into blank matrix extract. The final concentrations
 should range from the limit of quantification (LOQ) to a level appropriate for the expected
 sample concentrations.

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for sample extraction and cleanup.



- Homogenization: Homogenize a representative 10 g sample of the commodity (e.g., fruit, vegetable) until a uniform consistency is achieved.
- Extraction:
 - Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE):
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA sorbent. For matrices with high fatty acid content, 50 mg of C18 sorbent can also be added.[1][3]
 - Vortex for 30 seconds.
 - Centrifuge at 10,000 rpm for 5 minutes.
- Final Preparation:
 - Take an aliquot of the supernatant and filter it through a 0.22 μm syringe filter.
 - The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

- Liquid Chromatography (LC) System: A UHPLC system capable of binary gradient elution.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.



LC Parameters:

Parameter	Value	
Column	C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Methanol	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40 °C	
Gradient Program	0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-10 min: 10% B; 10-12 min: 10% B	

MS/MS Parameters:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	500 °C
MRM Transitions	Precursor Ion (m/z)
666.3	
666.3	

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS method validation for **natamycin** detection in various agricultural commodities.



Table 1: Method Detection and Quantification Limits

Parameter	Value (mg/kg)	Reference
Limit of Detection (LOD)	0.003	
Limit of Quantification (LOQ)	0.01	

Table 2: Recovery and Precision Data in Spiked Agricultural Commodities

Matrix	Spiking Level (mg/kg)	Mean Recovery (%)	Relative Standard Deviation (RSD, %)	Reference
Soybean	0.01	95.2	3.5	
0.1	98.7	2.1		
0.5	101.3	1.8		
Mandarin	0.01	82.2	4.6	
0.1	85.4	2.9		
0.5	88.1	1.5	_	
Hulled Rice	0.01	115.4	2.8	
0.1	110.2	1.9		
0.5	105.6	1.2	_	
Green Pepper	0.01	99.8	3.1	
0.1	102.5	2.4		
0.5	104.7	1.1	_	
Potato	0.01	92.1	4.2	
0.1	96.3	2.7		
0.5	99.5	1.6		



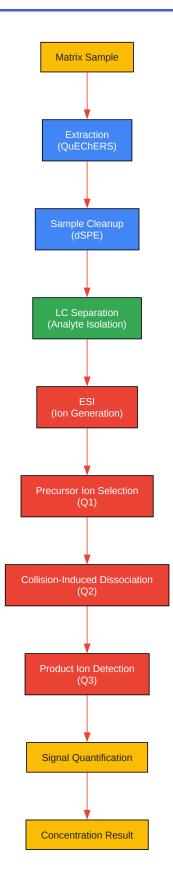
Mandatory Visualization



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Caption: Experimental workflow for Natamycin analysis.





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Caption: Key steps in LC-MS/MS analysis of Natamycin.



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